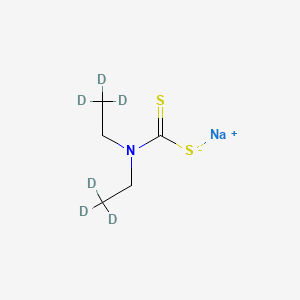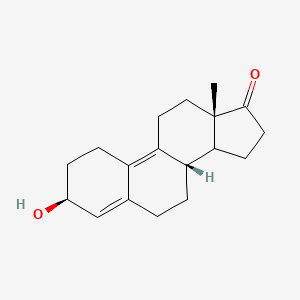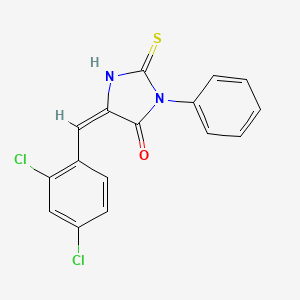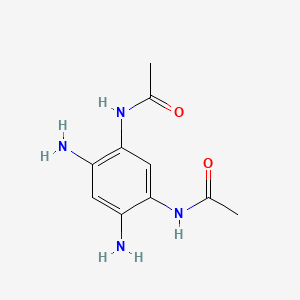![molecular formula C12H16O3 B13711270 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that features a tert-butoxy group attached to a dihydrobenzo[b][1,4]dioxine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the protection of hydroxyl groups using tert-butyl groups. One common method involves the reaction of dihydrobenzo[b][1,4]dioxine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzo[b][1,4]dioxine derivatives.
Aplicaciones Científicas De Investigación
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to undergo various chemical transformations. The tert-butoxy group can be selectively removed under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates during chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl Ethers: Compounds such as tert-butyl methyl ether and tert-butyl ethyl ether share similar tert-butoxy groups.
Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds with similar dihydrobenzo[b][1,4]dioxine structures but different substituents.
Uniqueness
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the specific positioning of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
LRUACACEKWCKSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC2=C(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)






![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)

